Tricyclohexylphosphonium Tetrafluoroborate

Description

Significance in Contemporary Catalysis

The primary significance of tricyclohexylphosphonium tetrafluoroborate (B81430) lies in its role as a precatalyst in numerous transition metal-catalyzed cross-coupling reactions. chemimpex.com These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The in situ generation of the active tricyclohexylphosphine (B42057) ligand from the tetrafluoroborate salt allows for its participation in various catalytic cycles, most notably those involving palladium.

Tricyclohexylphosphine is a highly effective ligand due to its strong electron-donating ability and large steric bulk. These properties enhance the reactivity of the metal center and promote the reductive elimination step in the catalytic cycle, leading to higher reaction yields and turnover numbers. The use of the tetrafluoroborate salt as a precursor simplifies the handling of this important ligand.

Key catalytic applications include:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboron compounds and organic halides. Tricyclohexylphosphonium tetrafluoroborate is employed to improve the reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly with less activated substrates. sigmaaldrich.com

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. The tricyclohexylphosphine ligand generated from the tetrafluoroborate salt is effective in promoting this transformation.

Stille Coupling: Simple palladium complexes with tricyclohexylphosphine have demonstrated high activity in the Stille coupling of deactivated aryl chlorides. rsc.org

Dehydrogenative Coupling: In combination with a ruthenium dimer, it catalyzes the dehydrogenative coupling of alcohols and amines to form amide bonds. sigmaaldrich.com

Role as a Key Phosphonium (B103445) Salt and Precursor

This compound serves as a stable and non-pyrophoric source of the tricyclohexylphosphine ligand. chemicalbook.com The phosphonium salt is deprotonated in situ by a base, typically present in the reaction mixture, to generate the free phosphine (B1218219). This in situ generation is advantageous as it avoids the direct handling of the air-sensitive and pyrophoric tricyclohexylphosphine.

The stability of the phosphonium salt allows for precise control over the concentration of the active ligand in the reaction, which can be crucial for optimizing catalytic activity and minimizing side reactions. Its use as a precursor simplifies experimental procedures and enhances the safety of processes that rely on the tricyclohexylphosphine ligand.

Overview of Current Research Trends and Impact

Current research continues to explore and expand the applications of this compound in organic synthesis. One area of focus is its use in the synthesis of complex, biologically active molecules. For instance, it has been used as a reagent in the synthesis of a potent JAK2 inhibitor, BMS-911543, which is a potential treatment for myeloproliferative disorders. chemicalbook.com It has also been instrumental in the preparation of an intermediate for the drug Lapatinib. chemicalbook.com

Furthermore, research is being conducted on its application in materials science. It has been used to synthesize a polyfluorene derivative that can act as a template and doping agent to enhance the conductivity of polymer films. sigmaaldrich.com Another research trend is the development of more sustainable and green chemical processes. The stability and ease of handling of this compound contribute to safer and more environmentally friendly synthetic routes.

Recent studies have also demonstrated its utility in microwave-assisted direct-arylation for the preparation of C-homoaporphine alkaloids, showcasing its versatility in modern synthetic methodologies. sigmaaldrich.com The ongoing research into this compound is expected to uncover new catalytic systems and synthetic applications, further solidifying its importance in advanced organic synthesis.

Selected Applications of this compound in Catalysis

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / [(C₆H₁₁)₃PH]BF₄ | MIDA boronates and alkenyl tosylates | Cross-coupled products | sigmaaldrich.com |

| Stille Coupling | Pd(OAc)₂ / [(C₆H₁₁)₃PH]BF₄ | Deactivated aryl chlorides | Biaryl compounds | rsc.org |

| Dehydrogenative Coupling | Ru(cod)Cl dimer / [(C₆H₁₁)₃PH]BF₄ | Alcohols and amines | Amides | sigmaaldrich.com |

| Direct Arylation | Palladium catalyst / [(C₆H₁₁)₃PH]BF₄ | Heterocycles and aryl halides | Arylated heterocycles | sigmaaldrich.com |

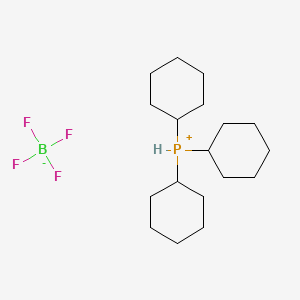

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tricyclohexylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSMMEUXKHJYKH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470991 | |

| Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58656-04-5 | |

| Record name | TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Applications and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The catalytic systems derived from tricyclohexylphosphonium tetrafluoroborate (B81430) are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the use of catalysts featuring the tricyclohexylphosphine (B42057) ligand, often generated from its tetrafluoroborate salt, has proven effective for coupling challenging substrates. The bulky and electron-rich nature of the PCy₃ ligand facilitates the oxidative addition of sterically hindered or electron-rich aryl chlorides and bromides to the palladium(0) center and promotes the final reductive elimination step. nih.gov This catalytic system demonstrates broad scope and can often be carried out at room temperature or with low catalyst loadings. nih.gov The use of bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is common in these transformations. nih.gov While homogeneous palladium complexes are traditionally used, research has also explored heterogeneous systems to improve catalyst recyclability. mdpi.com

The following table displays representative examples of the Suzuki-Miyaura cross-coupling reaction facilitated by palladium catalysts with ligands derived from tricyclohexylphosphonium tetrafluoroborate or related precursors.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 98 | nih.gov |

| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 95 | nih.gov |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 | mdpi.com |

The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, benefits from palladium catalysts bearing phosphine (B1218219) ligands. rsc.orgsemanticscholar.org The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org Catalytic systems incorporating the PCy₃ ligand are effective in this transformation. Research has focused on developing milder, copper-free, and amine-free conditions to broaden the reaction's applicability and simplify purification. organic-chemistry.orgnih.gov For instance, an efficient microwave-assisted, copper-free Sonogashira coupling of various aryl chlorides with terminal alkynes has been developed using a PdCl₂(PPh₃)₂/P(t-Bu)₃ system, highlighting the effectiveness of bulky, electron-rich phosphine ligands in activating traditionally unreactive substrates. organic-chemistry.org

The following table details examples of Sonogashira coupling reactions, showcasing the conditions and outcomes.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 95 | arkat-usa.org |

| 4-Chloroacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ / P(t-Bu)₃ | Cs₂CO₃ | DMF | 120 (MW) | 96 | organic-chemistry.org |

| 1-Iodonaphthalene | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | Aqueous SDS | 40 | 89 | rsc.org |

The following table presents data from selected Stille coupling reactions.

| Aryl Halide | Organostannane | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorotoluene | (Tributylstannyl)benzene | Pd₂(dba)₃ / PCy₃ | Dioxane | 100 | 96 | rsc.org |

| 4-Chloroanisole | (Tributylstannyl)benzene | Pd₂(dba)₃ / PCy₃ | Dioxane | 100 | 98 | rsc.org |

| 2-Chloronaphthalene | (Tributylstannyl)benzene | [Pd(PCy₃)Cl₂]₂ | Dioxane | 100 | 97 | rsc.org |

Palladium-catalyzed arylation reactions are fundamental for constructing aryl-aryl or aryl-heteroaryl bonds. The use of this compound as a ligand precursor is applicable in various arylation processes. A key application is the α-arylation of ketones, which provides access to versatile chemical intermediates found in many active pharmaceutical ingredients. nih.gov This process has been significantly advanced by palladium catalysts combined with sterically hindered, strongly electron-donating phosphine ligands. nih.gov Furthermore, ligand control has been shown to be pivotal in achieving site-selectivity in the arylation of complex molecules, such as switching the reaction site in the monocoupling of alkyl dihalobenzoates by changing the palladium and phosphine ligand combination. ias.ac.in

Direct C-H arylation of heterocycles is a powerful, atom-economical strategy for synthesizing valuable heteroaryl compounds, avoiding the need for pre-functionalized substrates. mdpi.com The catalytic system of palladium acetate (B1210297) combined with this compound has been effectively used for this purpose. For example, this system was employed in the synthesis of 4,7-bis(5-hexyl-2-thienyl)benzo[c] researchgate.netsnnu.edu.cnnih.govthiadiazole. mdpi.com

Research has also shown that the palladium-catalyzed direct arylation of furans can be highly regioselective. In the presence of potassium carbonate as the base and this compound as the ligand, furan (B31954) methanones undergo intramolecular β-arylation to yield furan-derived fluorenones in high yields. researchgate.net This demonstrates the crucial role of the ligand and base combination in directing the regiochemical outcome of the C-H functionalization. researchgate.net

The following table provides an example of the direct arylation of a heterocycle.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Furan-2-carboxamide derivative | Intramolecular (Aryl Bromide) | Pd(OAc)₂ / [HP(Cy)₃]BF₄ | K₂CO₃ | Dioxane | 100 | High | researchgate.net |

C-H functionalization is a broad field that aims to directly convert C-H bonds into new functional groups, representing a paradigm shift in synthetic efficiency. nih.govresearchgate.net Palladium-catalyzed, ligand-directed C-H functionalization has emerged as a particularly powerful strategy. nih.govnih.gov In these reactions, a directing group within the substrate coordinates to the palladium catalyst, positioning it to selectively activate a specific C-H bond.

The tricyclohexylphosphine ligand, generated from its tetrafluoroborate salt, plays a role in various C-H functionalization reactions, including the intramolecular C-H arylation of pyridine (B92270) derivatives. beilstein-archives.org For instance, in the synthesis of multiply-fused heterocycles via intramolecular C-H arylation, PCy₃ was found to be the optimal ligand for the cyclization of an amide derivative of picoline, affording the product in 77% yield. beilstein-archives.org This highlights how the steric and electronic properties of the PCy₃ ligand can be crucial for achieving high efficiency in challenging C-H activation/arylation cascades.

Ruthenium-Catalyzed Transformations

The synergy between this compound and ruthenium catalysts has unlocked efficient pathways for several important chemical transformations.

Dehydrogenative Coupling of Alcohols and Amines to Form Amide Bonds

A significant application of this compound is in the ruthenium-catalyzed dehydrogenative coupling of alcohols and amines to generate amide bonds. cymitquimica.com This process, which can be catalyzed by a combination of a ruthenium(I) dimer, such as [Ru(cod)Cl]₂, and this compound, offers a direct and atom-economical route to amides. sigmaaldrich.com The reaction proceeds by releasing hydrogen gas as the only byproduct, presenting a greener alternative to traditional methods that often require stoichiometric activating agents. This methodology has been successfully applied to a range of substrates, demonstrating its versatility in organic synthesis.

Synthesis of Quinolines from Nitroarenes and Trialkylamines

In a notable one-pot synthesis, this compound serves as a ligand in the ruthenium-catalyzed reaction of nitroarenes and trialkylamines to produce quinolines. researchgate.net This convenient method, which utilizes a catalytic amount of ruthenium trichloride, circumvents the need for an external reductant. researchgate.net The reaction provides moderate yields of various quinoline (B57606) derivatives, which are important structural motifs in medicinal chemistry and materials science. researchgate.net

Table 1: Ruthenium-Catalyzed Synthesis of Quinolines

| Nitroarene Reactant | Trialkylamine Reactant | Quinoline Product | Yield (%) |

| Nitrobenzene | Triethylamine | 2-Methylquinoline | 65 |

| 4-Chloronitrobenzene | Triethylamine | 6-Chloro-2-methylquinoline | 62 |

| 4-Methylnitrobenzene | Tripropylamine | 2-Ethyl-6-methylquinoline | 58 |

Olefin Metathesis Reactions

Tricyclohexylphosphine ligands, of which this compound is a stable precursor, are integral to the development of highly active ruthenium-based olefin metathesis catalysts, such as the Grubbs' first-generation catalyst. harvard.edu These catalysts, featuring a ruthenium metal center coordinated to tricyclohexylphosphine ligands, exhibit increased metathesis activity. harvard.edu The electron-rich nature of the tricyclohexylphosphine ligand enhances the catalytic performance in various olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). harvard.eduacs.org These reactions are powerful tools for the formation of carbon-carbon double bonds and have widespread applications in polymer chemistry and the synthesis of complex molecules.

Cascade and Tandem Reactions

The utility of this compound extends to complex cascade and tandem reactions, enabling the efficient construction of intricate molecular architectures.

Intramolecular N-Arylation/Intermolecular Carboamination

In a palladium-catalyzed cascade reaction, tricyclohexylphosphine, introduced as its air-stable tetrafluoroborate salt, has been shown to be an effective ligand. nih.gov This cascade process involves an intramolecular N-arylation followed by an intermolecular carboamination, leading to the stereoselective synthesis of tetrahydropyrroloindoles and hexahydropyrroloquinolines. nih.govnih.govacs.org This powerful strategy allows for the rapid assembly of fused tricyclic nitrogen heterocycles, forming two rings, three new bonds, and a stereocenter in a single operation with good chemo- and stereoselectivity. nih.gov

Table 2: Palladium-Catalyzed Cascade Synthesis of Tricyclic Heterocycles

| Unsaturated Amine Substrate | Aryl Chloride Reactant | Tricyclic Product | Diastereomeric Ratio | Yield (%) |

| N-(2-chlorophenyl)-2,2-dimethyl-pent-4-en-1-amine | 1-bromo-4-(trifluoromethyl)benzene | 8,8-dimethyl-6-((4-(trifluoromethyl)phenyl)-methyl)hexahydropyrrolo[1,2-a]quinoline | >20:1 | 75 |

| N-(2-chlorophenyl)-2,2-diphenyl-pent-4-en-1-amine | 1-bromo-4-methoxybenzene | 6-((4-methoxyphenyl)methyl)-8,8-diphenyl-hexahydropyrrolo[1,2-a]quinoline | >20:1 | 82 |

| N-(2-chlorophenyl)-pent-4-en-1-amine | 1-bromo-2-methylbenzene | 6-((2-methylphenyl)methyl)hexahydropyrrolo-[1,2-a]quinoline | >20:1 | 68 |

Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

The catalytic methodologies employing this compound have found significant application in the synthesis of complex organic molecules and key intermediates for the pharmaceutical industry. For instance, the dehydrogenative coupling of alcohols and amines provides a direct route to amides, which are prevalent in pharmaceuticals. Furthermore, the synthesis of quinoline and fused tricyclic nitrogen heterocycle scaffolds are of high interest due to their presence in a wide array of biologically active compounds. The ability to efficiently construct these core structures using catalytic methods involving this compound highlights its importance in modern synthetic organic chemistry.

Preparation of C-Homoaporphine Alkaloids

This compound has been successfully employed as a ligand in the palladium-mediated intramolecular direct arylation for the synthesis of C-homoaporphine alkaloids. nih.govnih.gov This methodology utilizes microwave-assisted heating to promote the cyclization of various substrates, proving to be an effective strategy for constructing the seven-membered ring characteristic of the C-homoaporphine scaffold. nih.gov

Researchers have found that the use of this compound as a ligand provides good percentage conversions and effectively suppresses the competing debromination side reaction. nih.gov The reaction conditions are tolerant of different protecting groups, such as N-ethyl carbamate (B1207046) and N-Boc, as well as various functionalities on the aromatic rings, including both phenol (B47542) ether and phenolic moieties. nih.gov This arylation strategy has been successfully applied to the synthesis of (±)-homonantenine. nih.gov

The general reaction scheme involves the palladium-catalyzed intramolecular C-H arylation of a bromo-substituted precursor. The reaction is typically carried out in the presence of a palladium source, such as palladium(II) acetate, this compound as the ligand, and a base. The use of microwave irradiation significantly accelerates the reaction. nih.gov

Detailed findings from the investigation of the substrate scope for this reaction are presented in the table below. The data illustrates the ratio of the desired cyclized product to the debrominated side-product and the isolated yield of the cyclized product after a subsequent debenzylation step where applicable. nih.gov

| Entry | Substrate | Ratio (Cyclized:Debrominated) | Isolated Yield of Cyclized Product (%) |

|---|---|---|---|

| 1 | 17a | 6:1 | 72 |

| 2 | 17b | 7:1 | 85 |

| 3 | 17c | 5:1 | 70 |

| 4 | 17d | 5:1 | 69 |

Synthesis of JAK2 Inhibitor BMS-911543

The synthesis of the Janus kinase 2 (JAK2) inhibitor, BMS-911543, has been described in the scientific literature. nih.gov The synthetic route involves a multi-step process to construct the complex heterocyclic core of the molecule. nih.gov However, a review of the published synthetic methodologies for BMS-911543 does not indicate the use of this compound as a catalyst or ligand in the key bond-forming reactions. The reported synthesis pathways detail alternative reagents and conditions for the construction of this potent and selective JAK2 inhibitor. nih.gov

Preparation of Lapatinib Intermediates

In the synthesis of intermediates for the anticancer drug Lapatinib, bulky and electron-rich phosphine ligands are utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While the specific use of this compound is not explicitly detailed in the examined literature for Lapatinib synthesis, a closely related compound, tri(tert-butyl)phosphine tetrafluoroborate ([HP(t-Bu)₃]BF₄), has been reported. beilstein-journals.org

The use of the phosphine ligand as its tetrafluoroborate salt is preferred due to its enhanced air stability and non-flammable nature, making it more suitable for large-scale manufacturing processes. beilstein-journals.org This suggests that air-stable phosphonium (B103445) salts, including potentially this compound, are a valuable class of ligands for the synthesis of Lapatinib and its intermediates. The catalyst, often prepared in situ from the phosphonium salt and a palladium source like palladium(II) acetate, can be used at low loadings, typically between 0.5 mol% and 2 mol%. beilstein-journals.org The reaction is performed in the presence of a base, which can be either inorganic or organic. beilstein-journals.org

| Compound Name |

|---|

| This compound |

| (±)-homonantenine |

| BMS-911543 |

| Lapatinib |

| Palladium(II) acetate |

| Tri(tert-butyl)phosphine tetrafluoroborate |

Ligand Design Principles and Coordination Chemistry

Steric and Electronic Properties of the Tricyclohexylphosphine (B42057) Ligand

The tricyclohexylphosphine ligand is characterized by a combination of significant steric bulk and strong electron-donating ability, which are quantified by established physical organic parameters.

Steric Properties: The steric hindrance of a phosphine (B1218219) ligand is commonly described by its cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. Tricyclohexylphosphine possesses a large cone angle of 170°, indicating substantial bulkiness. wikipedia.orgchemicalbook.comchemicalbook.comwikipedia.org This steric demand is a critical factor in determining the number of ligands that can coordinate to a metal and influences the geometry of the resulting complex. orientjchem.orgumb.edu

Electronic Properties: The electronic effect of a ligand refers to its ability to donate or withdraw electron density from the metal center. PCy₃ is classified as a highly electron-rich, or "soft," σ-donating ligand. Its strong donor capacity is reflected in its high basicity, with a pKa of 9.7. wikipedia.orgchemicalbook.comwikipedia.orgchemeurope.com

Another key metric is the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex. wikipedia.orgdbpedia.org Ligands that are strong electron donors, like PCy₃, increase the electron density on the metal. This increased density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond and lowering its stretching frequency. umb.eduwikipedia.org

Table 1: Steric and Electronic Parameters of Tricyclohexylphosphine

| Parameter | Value | Description |

|---|---|---|

| Formula | P(C₆H₁₁)₃ | Chemical formula of the ligand. |

| Cone Angle (θ) | 170° wikipedia.orgchemicalbook.com | A measure of the ligand's steric bulk. |

| pKa | 9.7 wikipedia.orgchemicalbook.com | A measure of the basicity of the ligand. |

| Tolman Electronic Parameter (TEP) | 2060.4 cm⁻¹ | An IR spectroscopic measure of electron-donating ability. |

Influence on Metal Complex Stability and Geometry

The pronounced steric and electronic properties of the tricyclohexylphosphine ligand directly impact the stability and three-dimensional structure of the metal complexes it forms.

The large steric bulk of PCy₃ limits the number of ligands that can bind to a single metal center, often favoring complexes with lower coordination numbers. umb.edu This steric pressure can prevent the formation of certain structures; for instance, the preparation of specific dinuclear platinum(II) complexes is not possible through common methods due to the steric hindrance imposed by the PCy₃ ligand. orientjchem.org However, this same bulkiness can also enhance the stability of a complex by protecting the metal center from unwanted side reactions or decomposition pathways.

Ligand Effects on Catalytic Activity and Selectivity

The steric and electronic characteristics of the tricyclohexylphosphine ligand are instrumental in modulating the activity and selectivity of metal-catalyzed reactions. researchgate.net As a bulky and electron-rich ligand, PCy₃ is particularly effective in promoting key steps within catalytic cycles, such as oxidative addition and reductive elimination. tcichemicals.com

This combination of properties has led to its incorporation in several landmark catalysts:

Grubbs' Catalysts: PCy₃ is a foundational ligand in first-generation Grubbs' catalysts, which are widely used for olefin metathesis reactions. wikipedia.orgchemicalbook.comchemeurope.com The ligand's properties contribute to the catalyst's high activity and tolerance to various functional groups. guidechem.com

Crabtree's Catalyst: This organoiridium compound, containing PCy₃, is a highly effective catalyst for the hydrogenation of a wide range of substrates. chemicalbook.comchemeurope.com

Cross-Coupling Reactions: In palladium-catalyzed reactions like the Suzuki and Heck couplings, PCy₃-ligated catalysts show high efficiency, especially for challenging substrates like aryl chlorides. chemicalbook.comresearchgate.net The high electron density on the phosphine increases the reactivity of the metal center, facilitating the oxidative addition of the otherwise less reactive aryl chloride bond.

Furthermore, the PCy₃ ligand can exert significant control over reaction selectivity. In the palladium-catalyzed hydrostannation of terminal alkynes, the use of bulky, electron-rich phosphines like PCy₃ dramatically influences the regiochemistry, leading to the preferential formation of (E)-1-tributylstannyl-1-alkenes with very high selectivity. researchgate.net

Rational Design of Phosphine Ligands for Catalysis

The performance of tricyclohexylphosphine in various catalytic systems serves as a key example for the rational design of new ligands. rsc.orgresearchgate.net The central principle is that by systematically modifying the steric and electronic properties of a phosphine ligand, one can fine-tune the behavior of the corresponding metal catalyst to achieve a desired outcome. umb.edugessnergroup.com

The effectiveness of PCy₃ in promoting reactions with unreactive substrates like aryl chlorides demonstrates the "bulky, electron-rich" design principle. This has inspired the development of other phosphine ligands that aim to amplify these properties. For instance, ylide-substituted phosphines (YPhos) have been designed to surpass the donor ability of even the most electron-rich alkyl phosphines, leading to the generation of highly active catalysts for various transformations. gessnergroup.com The goal of rational design is to create a toolbox of ligands with a spectrum of properties, allowing chemists to select the optimal ligand for a specific catalytic challenge, balancing reactivity, stability, and selectivity. prochemonline.com

Comparison with Related Phosphine Ligands

The specific catalytic performance of tricyclohexylphosphine is best understood when compared to other commonly used phosphine ligands. Its properties place it within a spectrum of ligands that vary in steric bulk and electronic character.

Triphenylphosphine (PPh₃): This is one of the most common phosphine ligands. Compared to PCy₃, PPh₃ is significantly less basic and less sterically demanding (cone angle of 145°). While widely applicable, its lower electron-donating ability makes it less effective than PCy₃ in catalytic systems that require facile oxidative addition, such as couplings involving aryl chlorides.

Tri-tert-butylphosphine (P(t-Bu)₃): This ligand is even bulkier (cone angle of 182°) and slightly more electron-donating (pKa of 11.4) than PCy₃. The choice between PCy₃ and P(t-Bu)₃ often depends on the specific steric requirements of the catalytic transformation.

Tributylphosphine (PBu₃): PBu₃ is less bulky than PCy₃ but still considered an electron-rich alkylphosphine. PCy₃ is generally more basic and a better σ-donor than PBu₃. chemicalbook.comchemicalbook.com

The effectiveness of trialkylphosphines, such as tricyclohexylphosphine, is superior to triarylphosphines in many cross-coupling reactions due to their higher electron density, which enhances the crucial oxidative addition step of the catalytic cycle. tcichemicals.com

Table 2: Comparison of Common Monodentate Phosphine Ligands

| Ligand | Formula | Cone Angle (θ) | pKa | Tolman Electronic Parameter (TEP) (cm⁻¹) |

|---|---|---|---|---|

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170° wikipedia.org | 9.7 wikipedia.org | 2060.4 |

| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 182° | 11.4 | 2056.1 wikipedia.org |

| Triphenylphosphine | P(C₆H₅)₃ | 145° | 2.73 | 2068.9 wikipedia.org |

| Trimethylphosphine | P(CH₃)₃ | 118° | 8.65 | 2064.1 wikipedia.org |

| Tris(pentafluorophenyl)phosphine | P(C₆F₅)₃ | 184° | < -5 | 2125.0 |

Mechanistic Investigations and Reaction Pathways

Elucidation of Catalytic Cycles

Tricyclohexylphosphine (B42057), generated from its tetrafluoroborate (B81430) salt, is a cornerstone ligand in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck couplings. fishersci.caheraeus-precious-metals.com These reactions predominantly follow a common Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the active Pd(0) species, which is stabilized by one or two PCy₃ ligands.

The generally accepted mechanism proceeds through three key phases:

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R-X) to the coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the R-X bond and results in the formation of a square-planar Pd(II) intermediate, with the R and X groups typically in a trans orientation.

Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This forms a new Pd(II) intermediate where both organic partners are bound to the metal.

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The strong σ-donating property of the PCy₃ ligand increases the electron density on the palladium center, which facilitates the oxidative addition step, often considered the rate-determining step of the cycle. fishersci.ca Concurrently, its large steric profile promotes the reductive elimination step, ensuring efficient catalyst turnover. fishersci.ca

Role in Oxidative Addition Processes

The oxidative addition of aryl halides (Ar-X) to Pd(0) complexes bearing PCy₃ ligands is a critical initiation step. The electronic and steric properties of the PCy₃ ligand play a decisive role in the mechanism and rate of this process. Being an electron-rich alkylphosphine, PCy₃ enhances the nucleophilicity of the Pd(0) center, thereby accelerating its reaction with electrophilic substrates like aryl halides.

Mechanistic studies have revealed that the pathway of oxidative addition can vary depending on the nature of the halide. Research on the reaction of Pd(PCy₃)₂ with various phenyl halides (PhX) has shown that the number of phosphine (B1218219) ligands involved in the rate-limiting step is dependent on the reactivity of the halide. berkeley.edu

For more reactive substrates like phenyl iodide (PhI) , the oxidative addition occurs directly with the bis-ligated Pd(PCy₃)₂ complex.

For less reactive substrates, such as phenyl chloride (PhCl) , the reaction proceeds through a dissociative pathway. A PCy₃ ligand first dissociates from the Pd(PCy₃)₂ complex to generate a highly reactive, monoligated Pd(PCy₃) intermediate. This species then undergoes oxidative addition with the aryl chloride. berkeley.edu

This dual mechanistic pathway highlights the intricate role of the ligand. While the Pd(PCy₃)₂ complex is the stable resting state, ligand dissociation is required to activate more challenging substrates.

| Substrate (Ph-X) | Reacting Pd Species | Mechanistic Pathway | Reference |

| Phenyl Iodide (PhI) | Pd(PCy₃)₂ | Associative / Direct | berkeley.edu |

| Phenyl Bromide (PhBr) | Pd(PCy₃)₂ | Associative / Direct | berkeley.edu |

| Phenyl Chloride (PhCl) | Pd(PCy₃) | Dissociative | berkeley.edu |

Dynamics of Transmetalation Steps

Transmetalation is the step where the organic moiety from the main group organometallic reagent (e.g., R²-BY₂ in Suzuki coupling) is transferred to the palladium(II) center formed after oxidative addition (trans-[Pd(PCy₃)₂(R¹)(X)]). In the Suzuki-Miyaura coupling, this process requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻). wikipedia.orgorganic-chemistry.org

The trans-[Pd(PCy₃)₂(R¹)(X)] complex reacts with this boronate species. The exact mechanism can be complex, but it involves the displacement of the halide ligand (X) by the incoming organoboronate, followed by the transfer of the R² group to the palladium atom. The bulky PCy₃ ligands remain coordinated to the palladium, influencing the geometry and reactivity of the intermediate. While detailed kinetic studies specifically isolating the effect of PCy₃ on the transmetalation rate are intricate, it is understood that the stability and structure of the pre-transmetalation palladium complex, which PCy₃ helps define, are crucial for an efficient reaction.

Pathways of Reductive Elimination

Reductive elimination is the product-forming step and is often accelerated by sterically demanding ligands. wikipedia.org In the intermediate [Pd(PCy₃)₂(R¹)(R²)], the two organic groups (R¹ and R²) are coupled, forming the R¹-R² product and regenerating the Pd(0) catalyst. For this to occur, the R¹ and R² groups must be positioned cis to each other on the square-planar palladium complex.

The significant steric bulk of the tricyclohexylphosphine ligands facilitates this process. The large cone angle of PCy₃ creates steric pressure within the coordination sphere of the metal. This crowding forces the R¹ and R² groups into close proximity, lowering the activation energy for the formation of the new C-C bond and promoting their elimination from the metal center. This is a key reason why bulky phosphines are highly effective in cross-coupling reactions, as they promote the final, turnover-limiting step of the catalytic cycle. fishersci.ca

The general pathway is a concerted, intramolecular process that proceeds through a three-centered transition state, leading to the regeneration of the catalytically active Pd(0)(PCy₃)₂ species. umb.edu

Stabilization of Reactive Intermediates

Throughout the catalytic cycle, the tricyclohexylphosphine ligand is critical for stabilizing various palladium species. As a strong σ-donor, PCy₃ stabilizes the electron-deficient Pd(II) intermediates formed after oxidative addition. This prevents decomposition pathways that can lead to catalyst deactivation.

Furthermore, the steric bulk of PCy₃ provides kinetic stabilization to the highly reactive, low-coordinate Pd(0) species, such as Pd(PCy₃). By sterically shielding the metal center, the ligand helps prevent catalyst aggregation into inactive palladium black, a common deactivation pathway in palladium catalysis. This stabilization ensures a higher concentration of active catalyst is maintained throughout the reaction, leading to greater efficiency and yields.

Involvement of Radical Species

While most palladium-catalyzed cross-coupling reactions involving PCy₃ are believed to proceed via two-electron (concerted) pathways (Pd(0) ↔ Pd(II)), the possibility of one-electron pathways involving radical species cannot be entirely discounted, particularly with other transition metals like nickel. Studies on nickel-catalyzed oxidative addition have shown that the reaction can proceed via either a concerted pathway or an outer-sphere electron transfer to form an aryl radical, with the specific pathway being influenced by the electronic properties of the phosphine ligand and the aryl halide. nih.govnih.gov

In the context of palladium catalysis with PCy₃, radical mechanisms are less common but may be operative under specific conditions or with certain substrates. The formation of Ni(I) species, for instance, has been noted as an off-cycle, deactivating process in some Ni-catalyzed couplings. nih.gov While the dominant and productive cycle for Pd/PCy₃ systems is the concerted two-electron pathway, the potential for radical involvement remains a subject of mechanistic investigation, especially in reactions that show unexpected byproducts or kinetics.

Ligand Dissociation and Catalyst Regeneration

Catalyst regeneration occurs upon reductive elimination, which releases the final product and reforms the Pd(0) species. For the catalytic cycle to continue, this regenerated species must be able to react with a new molecule of the substrate. As discussed in the context of oxidative addition (Section 4.2), the active catalyst is not always the most stable form.

The Pd(PCy₃)₂ complex is often the catalyst's resting state. However, for the activation of less reactive substrates like aryl chlorides, dissociation of one PCy₃ ligand is necessary to create a vacant coordination site on the palladium atom. berkeley.edu This generates the more reactive 14-electron Pd(PCy₃) species.

This ligand dissociation is a crucial equilibrium:

Pd(PCy₃)₂ ⇌ Pd(PCy₃) + PCy₃

The ability of the system to readily access the highly reactive monoligated species through this dissociation is key to its high catalytic activity, especially with challenging substrates. After the elementary steps are complete, the regenerated Pd(PCy₃) can either enter a new cycle directly or re-associate with a free PCy₃ ligand to return to the stable Pd(PCy₃)₂ resting state.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organophosphorus compounds, including phosphine (B1218219) ligands and their complexes. DFT calculations allow for the determination of molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the compound's reactivity.

The table below illustrates typical parameters that can be obtained from DFT calculations for phosphine-related compounds.

| Property Calculated via DFT | Significance in Understanding the Compound |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. |

| Electronic Energy | Determines the total energy of the molecule, which is fundamental for calculating reaction energies and stabilities. |

| HOMO-LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital indicate the molecule's ability to donate or accept electrons, which is key to its reactivity. |

| Vibrational Frequencies | Used to predict infrared and Raman spectra, and to confirm that a calculated structure is a true energy minimum. |

| Mulliken or NBO Charges | Provides insight into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. |

Computational Modeling of Ligand Effects

The reactivity of metal complexes is significantly influenced by the steric and electronic properties of their ligands. Computational modeling provides quantitative measures of these effects for phosphine ligands like tricyclohexylphosphine (B42057) (PCy3). Key parameters used to describe ligand effects include the Tolman cone angle for steric bulk and various electronic parameters derived from computational methods.

Computational studies have been instrumental in quantifying the steric and electronic properties of a wide range of phosphine ligands, allowing for statistical correlations with reaction outcomes. For example, the computationally derived minimum electrostatic potential (Vmin) can be used to evaluate the electronic properties of ligands ucla.edu. The percent buried volume (%Vbur), another important steric descriptor, quantifies the space occupied by a ligand within a certain radius of the metal center. A variant, the minimum percent buried volume (%Vbur(min)), considers the smallest possible steric footprint of a ligand by exploring its conformational flexibility and has been shown to be a powerful descriptor for predicting catalytic activity tuwien.atucla.edu.

These computational models have revealed that subtle changes in ligand structure can have a significant impact on catalytic performance. For instance, the flexibility of the ligand's bite angle, influenced by sterics, can lead to lower reaction barriers vu.nl. By systematically modeling different phosphine ligands, researchers can build predictive models that guide the rational design of new catalysts with improved activity and selectivity researchgate.nettudelft.nl.

The following interactive table showcases key steric and electronic parameters for tricyclohexylphosphine (PCy3) that are often determined through computational modeling.

| Parameter | Value for PCy3 | Description |

| Tolman Cone Angle (°) | 170 | A measure of the steric bulk of the ligand. It is the apex angle of a cone, centered on the metal, which encloses the van der Waals radii of the outermost atoms of the ligand. wikipedia.org |

| pKa | 9.7 | A measure of the ligand's basicity, which correlates with its electron-donating ability. wikipedia.org |

| Percent Buried Volume (%Vbur) | 31.8 | The percentage of the volume of a sphere around the metal center that is occupied by the ligand. rsc.org |

Prediction of Kinetic Barriers and Thermodynamic Stabilities

Computational chemistry plays a crucial role in predicting the feasibility and rate of chemical reactions by calculating kinetic barriers (activation energies) and thermodynamic stabilities of reactants, intermediates, transition states, and products. Methods like DFT are frequently used to map out the potential energy surfaces of reactions.

The accurate prediction of reaction barrier heights is a challenging task for computational methods as it requires a balanced treatment of electron correlation nsf.gov. Various computational approaches, from DFT to more advanced multireference methods, are employed to tackle this challenge nih.govnih.gov. For reactions involving organometallic complexes with phosphine ligands, these calculations can elucidate the detailed mechanism, including steps like oxidative addition, transmetalation, and reductive elimination in cross-coupling cycles researchgate.net.

Thermodynamic stability of a compound can be assessed by calculating its heat of formation or Gibbs free energy of formation umn.eduosti.gov. Computational algorithms have been developed to automate the analysis of thermodynamic stability of a material relative to competing phases, which is particularly useful for solid-state compounds bath.ac.uk. For Tricyclohexylphosphonium tetrafluoroborate (B81430), computational methods could be used to predict its stability and decomposition pathways.

The table below provides a conceptual overview of how computational methods are applied to predict kinetic and thermodynamic parameters.

| Parameter | Computational Method | Significance |

| Activation Energy (Ea) | DFT, CASPT2, MC-PDFT | Determines the kinetic barrier of a reaction; a lower Ea corresponds to a faster reaction rate. nsf.gov |

| Reaction Enthalpy (ΔH) | DFT, Ab initio methods | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy (ΔG) | DFT, Ab initio methods | Determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous process. |

| Thermodynamic Stability | DFT, First-principles methods | Predicts whether a compound is stable with respect to decomposition into other phases. umn.eduosti.gov |

Structure-Reactivity Relationship Analysis

Understanding the relationship between the structure of a catalyst and its reactivity is fundamental to catalyst design. Computational studies provide a powerful avenue for establishing quantitative structure-reactivity relationships (QSRRs). For phosphine ligands like tricyclohexylphosphine, these studies often focus on correlating steric and electronic parameters with catalytic performance.

Computational analysis of palladium complexes with bulky phosphine ligands has shown that steric effects can be counterintuitive. For instance, in certain cases, steric attraction between ligands can lead to smaller than expected ligand-metal-ligand bond angles, which can enhance the catalyst's flexibility and lower reaction barriers vu.nl. The interplay between steric and electronic effects is complex; for example, increasing the steric bulk can alter the electronic properties of the phosphorus lone pair manchester.ac.uk.

By analyzing large datasets of ligands and their performance in specific reactions, computational chemists can identify key descriptors that govern reactivity. This has been successfully applied in various catalytic reactions, including Suzuki-Miyaura coupling researchgate.net. The insights gained from these analyses can guide the development of more efficient and selective catalysts. For instance, understanding how the structure of the tricyclohexylphosphine ligand in a catalyst influences the stability of reaction intermediates can lead to the design of improved catalytic systems acs.orgacs.org.

The following table summarizes the key structural features of the tricyclohexylphosphine ligand and their influence on reactivity, as elucidated by computational studies.

| Structural Feature of PCy3 | Influence on Reactivity |

| Large Steric Bulk (Cone Angle) | Can promote the formation of monoligated metal species, which are often the active catalysts in cross-coupling reactions. It can also influence the selectivity of reactions. numberanalytics.com |

| Strong Electron-Donating Ability (Basicity) | Enhances the electron density on the metal center, which can facilitate key steps in catalytic cycles such as oxidative addition. |

| Conformational Flexibility of Cyclohexyl Rings | Allows the ligand to adapt its steric profile to accommodate different substrates and transition states, potentially lowering activation barriers. vu.nl |

Applications in Materials Science and Polymer Chemistry

Creation of Advanced Materials

The creation of advanced organic materials often relies on the precise construction of complex molecular architectures. Tricyclohexylphosphonium tetrafluoroborate (B81430) plays a crucial role as a ligand in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Detailed Research Findings: As a phosphine (B1218219) ligand, it is particularly effective in palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are instrumental in synthesizing conjugated polymers and other complex organic molecules that form the basis of materials used in electronics, optics, and other high-technology fields. The bulky and electron-donating nature of the tricyclohexylphosphine (B42057) moiety helps to stabilize the catalytic species and promote high reactivity and selectivity. chemicalbook.com

For instance, research demonstrates its use with a palladium catalyst for the siteselective phenylation of 3-nitrophenylsulfur pentafluoride. tcichemicals.com Such selective bond-formation reactions are a cornerstone of synthesizing precisely functionalized molecules required for advanced material applications. By enabling these robust and versatile coupling methods, Tricyclohexylphosphonium tetrafluoroborate is a key ancillary component in the production of a wide array of sophisticated organic materials.

Synthesis of Conjugated Polymer Photocatalysts

Conjugated polymers have garnered significant interest as potential photocatalyst materials due to the tunability of their molecular structures and light-absorbing properties. rsc.org These materials are designed to absorb visible light and catalyze chemical reactions, such as water splitting or CO2 reduction. rsc.org

Detailed Research Findings: The synthesis of these specialized polymers often involves palladium-catalyzed cross-coupling reactions to construct the conjugated backbone. mdpi.com While this compound is a well-established ligand for such reactions in the broader context of polymer and materials synthesis, its specific application in the targeted synthesis of conjugated polymer photocatalysts is not prominently documented in the available scientific literature. Research in this area tends to focus on the design of the polymer backbone and the integration of specific catalytic sites, such as ruthenium complexes, to achieve the desired photocatalytic function. rsc.org

Enhancement of Conductivity in Poly(3,4-ethylenedioxythiophene) (PEDOT) Films

One of the most specific and significant applications of this compound in polymer chemistry is its role in enhancing the electrical conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) films. sigmaaldrich.com PEDOT, particularly when combined with poly(styrene sulfonate) (PSS), is a leading conductive polymer known for its transparency, stability, and processability. researchgate.net

Detailed Research Findings: this compound is utilized as a ligand in the synthesis of a specific fluorene-based polymer: poly-[9,9-bis(3-propylamide-2-methylpropyl sulfonic acid) fluorene]-co-(4,4′-diphenyl) (PFDBSO3H). sigmaaldrich.com This synthesized polymer, PFDBSO3H, then functions as a crucial template and doping agent during the formation of PEDOT films. sigmaaldrich.com This templating effect helps to induce a more ordered, crystalline structure in the PEDOT chains, which facilitates more efficient charge transport through the material. The doping action introduces charge carriers, further increasing the conductivity.

The enhancement of conductivity in PEDOT:PSS films is a major area of research, with various methods demonstrating significant improvements over the pristine material. The use of templating agents synthesized with catalysts like this compound is one approach to achieving the high conductivity necessary for applications such as transparent electrodes, antistatic coatings, and organic electronics. nih.gov

The following table presents data on the conductivity of PEDOT:PSS films subjected to various post-treatment methods, illustrating the degree of enhancement that can be achieved.

| Treatment of PEDOT:PSS Film | Resulting Electrical Conductivity (S·cm⁻¹) |

| Pristine (Untreated) | 0.4 - 5 |

| Methanol Vapor Treatment | 384 |

| Ethylene Glycol (EG) Immersion | 200 |

| Phosphoric Acid (H₃PO₄) Treatment | 1460 |

This table compiles representative data from multiple sources to illustrate the impact of various treatments on PEDOT:PSS conductivity. researchgate.netnih.govdocumentsdelivered.com The use of templating polymers synthesized with this compound is a strategy aimed at achieving similar high-conductivity enhancements.

Green Chemistry and Sustainable Synthesis

Role in Greener Synthetic Methodologies

Tricyclohexylphosphonium tetrafluoroborate (B81430) serves as a versatile and effective ligand in a variety of catalytic reactions that are central to greener synthetic approaches. chemimpex.com Its application is prominent in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions include the Suzuki-Miyaura, Sonogashira, and Stille couplings. sigmaaldrich.com The stability and efficiency of this phosphonium (B103445) salt contribute to improved reaction yields and selectivity, which are key principles of green chemistry. chemimpex.com

The use of tricyclohexylphosphonium tetrafluoroborate as a ligand can lead to more efficient catalytic cycles, requiring lower catalyst loadings and often proceeding under milder reaction conditions. This reduces energy consumption and the generation of waste. For instance, it has been utilized in microwave-assisted direct arylation for the synthesis of C-homoaporphine alkaloids, a method that often offers advantages in terms of reaction time and energy efficiency compared to conventional heating. sigmaaldrich.comsigmaaldrich.com

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of this compound aligns with these principles by enabling more efficient and less wasteful synthetic routes.

Replacement for Air-Sensitive Phosphine (B1218219) Derivatives

A significant advantage of this compound in the context of green and sustainable chemistry is its stability in air. sigmaaldrich.com Many phosphine ligands, such as tri-tert-butylphosphine, are highly sensitive to air and require handling under inert atmosphere conditions, which can be cumbersome and energy-intensive. tcichemicals.com this compound, being a salt, is significantly more stable and can be handled in the open air without degradation. sigmaaldrich.comtcichemicals.com

This stability simplifies experimental procedures and reduces the need for specialized equipment like glove boxes or Schlenk lines, making synthetic processes more accessible and less resource-intensive. The in-situ generation of the active phosphine ligand from the stable tetrafluoroborate salt allows for the benefits of the electron-rich and bulky phosphine to be realized without the associated handling difficulties. tcichemicals.com

Application in Copper-Free Cross-Coupling Conditions

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, traditionally utilizes a palladium catalyst and a copper co-catalyst. rsc.orgnih.govresearchgate.net However, the use of copper can lead to the formation of undesirable byproducts through Glaser coupling and can also present toxicity and environmental concerns, necessitating its removal from the final product, especially in pharmaceutical synthesis. vander-lingen.nl

The development of copper-free Sonogashira reactions is therefore a key goal in green chemistry. rsc.orgresearchgate.net this compound, in conjunction with a palladium catalyst, has been instrumental in facilitating these copper-free conditions. The bulky and electron-donating nature of the in-situ generated tricyclohexylphosphine (B42057) ligand is crucial for promoting the catalytic cycle in the absence of a copper co-catalyst.

This approach not only circumvents the issues associated with copper toxicity and waste but can also lead to cleaner reaction profiles with higher yields of the desired product. The ability to perform these reactions under milder conditions further enhances their green credentials. nih.gov

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry that often reduces or eliminates the need for solvents. rsc.orgbeilstein-journals.org These solvent-free or low-solvent methods significantly reduce the environmental impact of chemical synthesis, as solvents account for a large portion of the waste generated in chemical processes. beilstein-journals.org

While direct examples of this compound in mechanochemical synthesis are emerging, the principles of mechanochemistry align well with the use of stable, solid reagents. Ball milling, a common mechanochemical technique, has been successfully employed for various organic transformations, including the synthesis of aryl fluorides from aryldiazonium tetrafluoroborates. dtu.dk This demonstrates the compatibility of tetrafluoroborate salts with mechanochemical conditions.

The stability of this compound as a solid makes it an ideal candidate for application in mechanochemical cross-coupling reactions. This approach would offer a doubly green methodology by combining the benefits of an air-stable ligand precursor with a solvent-free reaction environment, leading to a significant reduction in waste and environmental impact. researchgate.net

Advanced Research Techniques in Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution. For Tricyclohexylphosphonium tetrafluoroborate (B81430), various NMR active nuclei (¹H, ³¹P, ¹³C, ¹¹B, and ¹⁹F) offer a comprehensive picture of its behavior and participation in reaction mechanisms.

Detailed research findings indicate that ³¹P NMR is particularly informative. The phosphorus atom in the phosphonium (B103445) cation is highly sensitive to its electronic environment. The chemical shift of the phosphorus nucleus provides direct evidence of the cation's state. For instance, in its free state, Tricyclohexylphosphonium tetrafluoroborate exhibits a characteristic ³¹P NMR signal. Upon deprotonation to form the tricyclohexylphosphine (B42057) (PCy₃) ligand and subsequent coordination to a metal center, a significant change in this chemical shift is observed, providing insight into ligand binding and catalyst formation. researchgate.net

¹H NMR spectroscopy is used to observe the protons on the cyclohexyl rings and the proton attached to the phosphorus atom (P-H). The integration and multiplicity of these signals confirm the structure of the cation. Monitoring the P-H signal can be used to track the progress of deprotonation reactions, a key step in many catalytic cycles where this compound is used as a pre-ligand. thermofisher.com Similarly, ¹³C NMR provides information about the carbon skeleton of the cyclohexyl groups.

NMR of the tetrafluoroborate anion, using ¹¹B and ¹⁹F NMR, can confirm the anion's presence and integrity throughout a reaction. Changes in these signals might indicate anion decomposition or interaction with other species in the solution.

| Nucleus | Typical Chemical Shift (ppm) | Information Gained |

|---|---|---|

| ³¹P NMR | ~33-37 ppm (relative to H₃PO₄) | Confirms the phosphonium structure; sensitive to coordination and chemical transformation. |

| ¹H NMR | ~7.5 ppm (P-H proton, doublet); ~1.2-2.5 ppm (cyclohexyl protons) | Structural confirmation; allows tracking of deprotonation events. |

| ¹³C NMR | ~25-35 ppm | Characterization of the cyclohexyl carbon framework. |

| ¹¹B NMR | ~ -1.0 ppm (singlet) | Confirms the presence and tetrahedral structure of the BF₄⁻ anion. |

| ¹⁹F NMR | ~ -150 ppm (singlet) | Provides complementary evidence for the BF₄⁻ anion's integrity. |

Mass Spectrometry (MS) for Product and Intermediate Characterization

Mass spectrometry (MS) is a powerful analytical tool for identifying compounds by measuring their mass-to-charge ratio (m/z). Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for analyzing ionic compounds like this compound and the organometallic complexes it helps form. researchgate.net

This technique is crucial for confirming the molecular weight of the phosphonium cation, [ (C₆H₁₁)₃PH ]⁺. In research, ESI-MS is extensively used to detect and characterize reaction intermediates, which are often present in low concentrations and have short lifetimes. rsc.org By analyzing the reaction mixture at different time points, researchers can identify transient species, such as catalytic intermediates, providing direct evidence for proposed reaction pathways. nih.gov

For example, in a palladium-catalyzed cross-coupling reaction where this compound is used as a ligand precursor, ESI-MS can identify the [ (C₆H₁₁)₃P-Pd ]⁺ complex and subsequent intermediates formed during the catalytic cycle. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further help in the structural elucidation of these complex species. nih.gov

| Ion | Formula | Calculated m/z | Analytical Significance |

|---|---|---|---|

| Tricyclohexylphosphonium Cation | [C₁₈H₃₄P]⁺ | 281.24 | Identification of the primary cation of the title compound. |

| Tricyclohexylphosphine (protonated) | [C₁₈H₃₄P]⁺ | 281.24 | Also represents the protonated form of the active ligand. |

| Tetrafluoroborate Anion | [BF₄]⁻ | 86.80 | Can be detected in negative ion mode, confirming the counter-ion. |

X-ray Diffraction Crystallography for Complex Structure Determination

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional structure of crystalline solids. carleton.edu This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering a static snapshot of the molecule's structure. spbu.rumdpi.com

For this compound, single-crystal X-ray diffraction would confirm the ionic nature of the compound, showing the distinct phosphonium cation and tetrafluoroborate anion. It would reveal the tetrahedral geometry around the phosphorus atom and the boron atom, as well as the chair conformation of the cyclohexyl rings.

| Parameter | Typical Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| P-C Bond Lengths | ~1.80 - 1.85 Å |

| C-P-C Bond Angles | ~109.5° (approaching tetrahedral) |

| B-F Bond Lengths | ~1.38 - 1.40 Å |

| F-B-F Bond Angles | ~109.5° (tetrahedral) |

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. It provides information about the oxidation and reduction potentials of a species and can shed light on the stability and kinetics of electron transfer processes.

In the context of this compound, the phosphonium cation [ (C₆H₁₁)₃PH ]⁺ and the tetrafluoroborate anion [BF₄]⁻ are generally considered electrochemically inert within a wide potential window. This property makes salts containing these ions, such as tetra-n-butylammonium tetrafluoroborate, useful as supporting electrolytes in electrochemical studies of other compounds, as they provide conductivity to the solution without interfering with the measurements. edaq.com

While the title compound itself may not be redox-active under typical conditions, CV is an important tool for studying the electrochemical behavior of catalysts and complexes derived from it. For instance, the redox properties of a palladium complex containing the tricyclohexylphosphine ligand can be investigated using CV. The resulting voltammogram can reveal the potentials at which the metal center undergoes oxidation or reduction (e.g., Pd(0)/Pd(II) couple), which is fundamental to understanding its role in catalytic reactions that involve changes in the metal's oxidation state.

| Component | Description/Example |

|---|---|

| Working Electrode | Glassy Carbon, Platinum, or Gold |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum wire |

| Solvent | Acetonitrile, Dichloromethane, or DMSO |

| Supporting Electrolyte | A non-reactive salt, e.g., Tetra-n-butylammonium tetrafluoroborate |

| Analyte | The species of interest (e.g., a catalyst formed from PCy₃). |

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems

Future research is anticipated to focus on the rational design of new catalytic systems that leverage the specific attributes of the tricyclohexylphosphine (B42057) ligand derived from Tricyclohexylphosphonium tetrafluoroborate (B81430). A significant area of development will likely involve the incorporation of this bulky, electron-rich phosphine (B1218219) into more complex, multifunctional catalyst architectures. alfachemic.com This could include the synthesis of bifunctional catalysts where the phosphine ligand is tethered to other catalytic moieties, such as organocatalysts or other metal centers, to facilitate cascade reactions in a single pot.

Moreover, the development of catalytic systems based on sustainable and earth-abundant metals is a growing trend in green chemistry. mdpi.comnih.govresearchgate.net Future work will likely explore the efficacy of tricyclohexylphosphine-ligated complexes of metals like iron, copper, and nickel as alternatives to precious metal catalysts. The goal is to develop cost-effective and environmentally benign catalysts for a wide range of organic transformations.

Another promising direction is the design of catalysts inspired by enzymes, where a peptide or other scaffold is attached to the phosphonium (B103445) salt. acs.orgnih.gov This approach aims to create a specific microenvironment around the catalytic center, potentially leading to enhanced selectivity and activity. The development of such "bioinspired" catalysts could open up new avenues for asymmetric catalysis. acs.orgnih.gov

Finally, the use of machine learning and computational methods is set to accelerate the discovery of new catalysts. rsc.orgrsc.org By creating extensive databases of phosphine ligands and their performance in various reactions, researchers can predict the optimal ligand for a specific transformation, thereby streamlining the catalyst development process. rsc.orgrsc.org

| Catalyst Type | Research Focus | Potential Advantages |

|---|---|---|

| Multifunctional Catalysts | Integration of tricyclohexylphosphine with other catalytic units. | Enabling one-pot cascade reactions, improving overall efficiency. |

| Earth-Abundant Metal Catalysts | Pairing tricyclohexylphosphine with metals like Fe, Cu, Ni. | Reduced cost and environmental impact compared to precious metals. |

| Bioinspired Catalysts | Combining phosphonium salts with peptide scaffolds. | Enhanced stereoselectivity and enzyme-like activity. |

| Renewable Ligands | Synthesis of tricyclohexylphosphine analogs from biomass. | Improved sustainability of catalytic processes. |

| Computationally Designed Catalysts | Utilizing machine learning to predict optimal ligand structures. | Accelerated discovery of highly active and selective catalysts. |

Expansion of Substrate Scope and Reaction Versatility

A key area of future research will be the systematic expansion of the substrate scope for reactions catalyzed by systems utilizing Tricyclohexylphosphonium tetrafluoroborate. While the parent phosphine is known to be effective for challenging cross-coupling reactions, such as those involving deactivated aryl chlorides, a more comprehensive exploration of its capabilities is warranted. rsc.org This includes its application in the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products, where mild and selective methods are paramount. nih.gov

Future studies are expected to probe the limits of tricyclohexylphosphine-based catalysts with a wider array of functional groups and heterocyclic systems. The development of more robust catalysts could allow for transformations that are currently difficult to achieve, such as the coupling of sterically hindered substrates or reactions involving traditionally unreactive bonds.

Furthermore, there is a growing interest in using biomass as a feedstock for chemical synthesis. Research will likely focus on adapting existing catalytic methods and developing new ones to convert biomass-derived platform molecules into value-added chemicals. The robustness of tricyclohexylphosphine-ligated catalysts may prove advantageous in these applications, which often involve complex starting materials and require high catalyst stability.

The versatility of phosphonium salt catalysis is also being explored in a broader range of reaction types beyond cross-coupling. researchgate.net These include alkylation, allylation, arylation, annulation, and the synthesis of various heterocyclic compounds. researchgate.net Future work will likely investigate the potential of this compound as a precursor for catalysts in these and other transformations, potentially uncovering new synthetic methodologies.

| Area | Research Objective | Potential Impact |

|---|---|---|

| Late-Stage Functionalization | Application to complex molecules like pharmaceuticals. | More efficient synthesis of new drug candidates and analogs. |

| Biomass Valorization | Conversion of biomass-derived molecules. | Sustainable production of chemicals and fuels. |

| Challenging Substrates | Coupling of sterically hindered or electronically demanding partners. | Access to novel chemical structures. |

| Novel Reaction Types | Exploration beyond cross-coupling, e.g., annulation, cycloaddition. | Discovery of new synthetic methods. |

Integration with Flow Chemistry and Automated Synthesis

The integration of catalytic processes into continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. beilstein-journals.orgnih.gov Future research will undoubtedly focus on adapting catalytic systems derived from this compound for use in flow chemistry. The air-stable nature of this phosphonium salt makes it an attractive candidate for such applications, as it simplifies handling and setup.

A key area of development will be the immobilization of the active catalyst on a solid support. rsc.org This can be achieved by functionalizing the phosphine ligand or by entrapping the phosphonium salt within a polymer matrix. nih.govsci-hub.sersc.org Immobilized catalysts are particularly well-suited for flow chemistry, as they can be packed into a reactor bed and used for continuous production without the need for catalyst separation from the product stream. nih.gov This approach not only simplifies purification but also allows for catalyst recycling, which is crucial for the economic viability and sustainability of the process. rsc.org

Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time reaction monitoring, are becoming increasingly powerful tools in chemical research and development. beilstein-journals.org The development of robust, immobilized catalysts from this compound will be essential for their integration into these automated systems. This would enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and on-demand synthesis of molecules.

Advanced Applications in Bio-Related Chemical Transformations

The unique properties of phosphonium salts are making them increasingly attractive for applications in chemical biology and medicinal chemistry. A significant future research direction will be the exploration of this compound and its derivatives in bio-related chemical transformations.

One promising area is the development of novel antimicrobial and anticancer agents. researchgate.netnih.govresearchgate.net The lipophilic character of the tricyclohexyl groups may facilitate the interaction of the phosphonium salt with cell membranes, a key feature for many antimicrobial and anticancer compounds. Research could focus on synthesizing a library of derivatives with varying alkyl chain lengths and functional groups to optimize their biological activity and selectivity.

Phosphonium salts are also known to accumulate in mitochondria due to the large membrane potential of this organelle. mdpi.com This property has been exploited for the targeted delivery of drugs to mitochondria, which are implicated in a variety of diseases, including cancer. Future studies could investigate the potential of tricyclohexylphosphonium-based vectors for mitochondrial drug delivery.

In the realm of biocatalysis, phosphonium salts can be used in enzyme-catalyzed reactions, for example, in deoxyamination processes. iu.edu The development of hybrid catalytic systems that combine the selectivity of enzymes with the reactivity of phosphonium salt-based reagents could lead to novel and highly efficient synthetic methods for the production of chiral amines and other valuable compounds. Furthermore, the design of peptide-phosphonium salt catalysts that mimic the structure and function of enzymes is a rapidly developing field that could lead to highly selective catalysts for a wide range of asymmetric transformations. acs.orgnih.gov

Exploration of New Functional Material Platforms

The properties of this compound make it an interesting building block for the creation of new functional materials. Its ionic nature and the presence of bulky, non-polar cyclohexyl groups could be harnessed to design materials with unique characteristics.

One area of exploration is the development of novel phosphonium-based ionic liquids. dataintelo.com By pairing the tricyclohexylphosphonium cation with different anions, it may be possible to create ionic liquids with tailored properties, such as specific thermal stabilities, viscosities, and solubilities. These materials could find applications as environmentally friendly solvents for synthesis and catalysis, as electrolytes in batteries, or as lubricants.

Another promising avenue is the incorporation of the tricyclohexylphosphine moiety into polymer architectures. sci-hub.sersc.orgchemrxiv.orgresearchgate.net Phosphine-containing polymers can act as macromolecular ligands for metal catalysts, offering advantages such as catalyst recyclability and altered catalytic activity. sci-hub.sersc.orgchemrxiv.orgresearchgate.net The synthesis of polymers with pendant tricyclohexylphosphine groups could lead to new types of supported catalysts with enhanced stability and performance.

Furthermore, the use of this compound in the synthesis of conductive polymers has already been demonstrated. Future research could expand on this by exploring its use in the preparation of other types of functional polymers, such as those for use in sensors, membranes, or advanced coatings. The bulky nature of the cyclohexyl groups could be used to control the morphology and properties of the resulting polymer films.

Q & A

Basic: What are the optimal methods for synthesizing and characterizing TCyP·BF₄?

TCyP·BF₄ is typically synthesized via protonation of tricyclohexylphosphine (PCy₃) with tetrafluoroboric acid (HBF₄) in an inert solvent like dichloromethane or toluene. Key steps include:

- Synthesis : Under nitrogen, PCy₃ is treated with HBF₄ in a 1:1 molar ratio, followed by solvent evaporation to yield a white crystalline solid .

- Characterization :

Basic: What safety protocols are critical when handling TCyP·BF₄?

- Storage : Seal in dry, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .